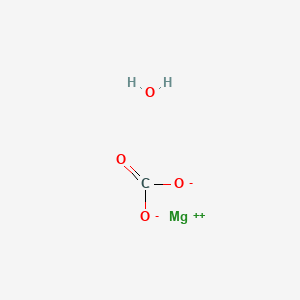
nickel iodide hexahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
nickel iodide hexahydrate is an inorganic compound with the chemical formula NiI₂·6H₂O. It is a bluish-green solid that is highly soluble in water and exhibits typical properties of hydrated nickel(II) compounds. This compound is known for its paramagnetic properties and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: nickel iodide hexahydrate can be synthesized by dissolving nickel oxide, nickel hydroxide, or nickel carbonate in hydroiodic acid. The reaction typically involves the following steps:
- Dissolution of nickel oxide, nickel hydroxide, or nickel carbonate in hydroiodic acid.
- Crystallization of the resulting solution to obtain nickel iodide hydrate .
Industrial Production Methods: The industrial production of nickel iodide hydrate involves the dehydration of nickel iodide pentahydrate. The anhydrous form of nickel iodide can be produced by treating powdered nickel with iodine .
Chemical Reactions Analysis
Types of Reactions: nickel iodide hexahydrate undergoes various chemical reactions, including:
Oxidation: Nickel iodide can be oxidized to form nickel oxide.
Reduction: Nickel iodide can be reduced to metallic nickel using reducing agents such as hydrazine.
Substitution: Nickel iodide can participate in substitution reactions with other halides.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Hydrazine or other reducing agents.
Substitution: Other halides such as chlorine or bromine.
Major Products Formed:
Oxidation: Nickel oxide.
Reduction: Metallic nickel.
Substitution: Nickel chloride or nickel bromide.
Scientific Research Applications
nickel iodide hexahydrate has several scientific research applications, including:
Biology: Investigated for its potential use in biological systems due to its paramagnetic properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Used in homogeneous catalysis and in the production of various nickel-based compounds.
Mechanism of Action
The mechanism of action of nickel iodide hydrate involves its interaction with molecular targets and pathways. In catalysis, nickel iodide hydrate acts as a precursor to active nickel species that facilitate various chemical reactions. The compound’s paramagnetic properties also play a role in its catalytic activity .
Comparison with Similar Compounds
Nickel chloride: NiCl₂
Nickel bromide: NiBr₂
Nickel fluoride: NiF₂
Comparison: nickel iodide hexahydrate is unique due to its high solubility in water and its bluish-green color, which is typical of hydrated nickel(II) compounds. Compared to nickel chloride, nickel bromide, and nickel fluoride, nickel iodide hydrate has distinct paramagnetic properties and is used in specific catalytic applications .
Properties
IUPAC Name |
diiodonickel;hexahydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2HI.Ni.6H2O/h2*1H;;6*1H2/q;;+2;;;;;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSOYFJDSVROOT-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.[Ni](I)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H12I2NiO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














